(1r)-1-(3-Bromo-4-methylphenyl)ethan-1-ol
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Overview
Description
(1r)-1-(3-Bromo-4-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(3-Bromo-4-methylphenyl)ethan-1-ol typically involves the bromination of 4-methylacetophenone followed by reduction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the ketone to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1r)-1-(3-Bromo-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: Pd/C with hydrogen gas, NaBH4, or LiAlH4.
Substitution: NaN3, KCN, or other nucleophiles.
Major Products Formed
Oxidation: 3-Bromo-4-methylacetophenone or 3-Bromo-4-methylbenzoic acid.
Reduction: 1-(3-Bromo-4-methylphenyl)ethane.
Substitution: 1-(3-Azido-4-methylphenyl)ethan-1-ol or 1-(3-Cyano-4-methylphenyl)ethan-1-ol.
Scientific Research Applications
(1r)-1-(3-Bromo-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1r)-1-(3-Bromo-4-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the phenyl ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(1r)-1-(3-Chloro-4-methylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1r)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
(1r)-1-(3-Iodo-4-methylphenyl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(1r)-1-(3-Bromo-4-methylphenyl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct in its applications and effects.
Properties
Molecular Formula |
C9H11BrO |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChI Key |
ALJNMHXPTJTHOG-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)O)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)Br |
Origin of Product |
United States |
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